molecular formula C26H31NO2S B12556990 4-Isothiocyanatophenyl 4-(4-hexylcyclohexyl)benzoate CAS No. 151103-65-0

4-Isothiocyanatophenyl 4-(4-hexylcyclohexyl)benzoate

Cat. No.: B12556990
CAS No.: 151103-65-0
M. Wt: 421.6 g/mol
InChI Key: FWOBLTSZIWQOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isothiocyanatophenyl 4-(4-hexylcyclohexyl)benzoate is a compound that belongs to the class of liquid crystalline materials. These materials exhibit unique properties that make them valuable in various applications, particularly in the field of display technologies. The compound is characterized by its ability to form smectic and nematic phases, which are essential for the functionality of liquid crystal displays (LCDs).

Preparation Methods

The synthesis of 4-Isothiocyanatophenyl 4-(4-hexylcyclohexyl)benzoate typically involves a multi-step process. The general synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Isothiocyanatophenyl 4-(4-hexylcyclohexyl)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Isothiocyanatophenyl 4-(4-hexylcyclohexyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isothiocyanatophenyl 4-(4-hexylcyclohexyl)benzoate is primarily related to its liquid crystalline properties. The compound forms ordered structures that can align in response to external electric fields, a property that is exploited in LCD technology. The molecular targets include the alignment layers in LCDs, and the pathways involved are related to the electro-optic effects that control the light modulation in these devices .

Comparison with Similar Compounds

Similar compounds to 4-Isothiocyanatophenyl 4-(4-hexylcyclohexyl)benzoate include:

  • 4-Isothiocyanatophenyl 4-(4-pentylcyclohexyl)benzoate
  • 4-Isothiocyanatophenyl 4-(4-butylcyclohexyl)benzoate
  • 4-Isothiocyanatophenyl 4-(4-octylcyclohexyl)benzoate

These compounds share the isothiocyanatophenyl and cyclohexylbenzoate moieties but differ in the length of the alkyl chain. The uniqueness of this compound lies in its specific alkyl chain length, which influences its liquid crystalline properties and phase behavior .

Properties

CAS No.

151103-65-0

Molecular Formula

C26H31NO2S

Molecular Weight

421.6 g/mol

IUPAC Name

(4-isothiocyanatophenyl) 4-(4-hexylcyclohexyl)benzoate

InChI

InChI=1S/C26H31NO2S/c1-2-3-4-5-6-20-7-9-21(10-8-20)22-11-13-23(14-12-22)26(28)29-25-17-15-24(16-18-25)27-19-30/h11-18,20-21H,2-10H2,1H3

InChI Key

FWOBLTSZIWQOAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)N=C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.